(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
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Overview
Description
(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Fluoropropoxy Group: This step involves the reaction of a phenol derivative with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.
Coupling with Aniline Derivative: The next step involves the coupling of the fluoropropoxy phenol with an aniline derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Enenitrile Group: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction between the coupled product and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound might be investigated for its potential as a bioactive molecule. It could be tested for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure might allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[4-(3-chloropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
- (Z)-2-[4-(3-bromopropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
- (Z)-2-[4-(3-methoxypropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile lies in the presence of the fluoropropoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-15-4-16-28-22-11-7-19(8-12-22)20(17-26)18-27-21-9-13-24(14-10-21)29-23-5-2-1-3-6-23/h1-3,5-14,18,27H,4,15-16H2/b20-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDTAQAZQUQFU-CZIZESTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CC=C(C=C3)OCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=CC=C(C=C3)OCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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